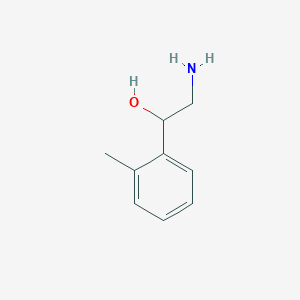
Biotin DHPE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Biotin DHPE is synthesized by conjugating biotin to dihexadecanoyl-sn-glycero-3-phosphoethanolamine. The process involves the activation of biotin with a coupling agent, such as N-hydroxysuccinimide (NHS), followed by the reaction with dihexadecanoyl-sn-glycero-3-phosphoethanolamine under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated systems to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .
Analyse Chemischer Reaktionen
Types of Reactions
Biotin DHPE primarily undergoes non-covalent interactions, such as binding with avidin or streptavidin. These interactions are highly specific and strong, making this compound an excellent tool for various biochemical assays .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include avidin, streptavidin, and various buffers to maintain physiological pH. The reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal binding .
Major Products Formed
The major products formed from reactions involving this compound are biotin-avidin or biotin-streptavidin complexes. These complexes are used in various applications, including cell labeling, protein purification, and imaging .
Wissenschaftliche Forschungsanwendungen
Biotin DHPE has a wide range of applications in scientific research:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Facilitates the labeling and tracking of cells and proteins.
Medicine: Employed in diagnostic assays and targeted drug delivery systems.
Industry: Utilized in the development of biosensors and other analytical tools
Wirkmechanismus
Biotin DHPE exerts its effects through the biotin-avidin or biotin-streptavidin interaction. This interaction is one of the strongest non-covalent bonds known, allowing for the stable attachment of this compound to various biological molecules. The molecular targets include cell membranes and liposomes, where this compound can be used to study membrane properties and protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Biotin-X DHPE: Similar to biotin DHPE but with a longer spacer arm, providing more flexibility in binding.
Biotin-PE: Another biotinylated phospholipid with different fatty acid chains.
Uniqueness
This compound is unique due to its specific structure, which allows for efficient incorporation into lipid bilayers and strong binding with avidin or streptavidin. This makes it particularly useful for applications requiring stable and specific labeling of cell membranes .
Eigenschaften
CAS-Nummer |
136235-58-0 |
|---|---|
Molekularformel |
C53H10N40O10PS |
Molekulargewicht |
1019.44 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



